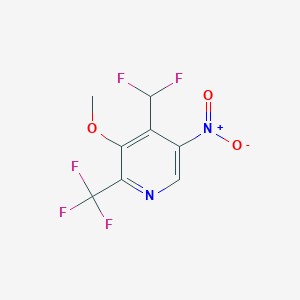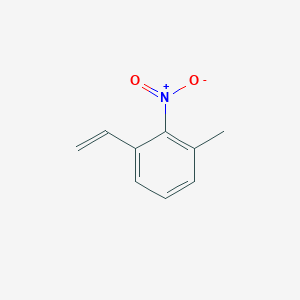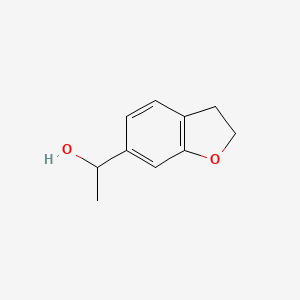
{(2-Bromoethyl)benzyl}triphenylphosphonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{(2-Bromoethyl)benzyl}triphenylphosphonium bromide is a chemical compound with the molecular formula C27H25Br2P. It is a quaternary phosphonium salt, which is often used in organic synthesis and various scientific research applications. The compound is known for its unique structure, which includes a triphenylphosphonium group attached to a benzyl group and a 2-bromoethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {(2-Bromoethyl)benzyl}triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable benzyl halide and a 2-bromoethyl halide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane or toluene. The reaction mixture is often heated to reflux to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
{(2-Bromoethyl)benzyl}triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphonium group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Hydroxide, cyanide, thiolate ions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield the corresponding alcohol, while coupling reactions can produce various complex organic molecules.
科学研究应用
{(2-Bromoethyl)benzyl}triphenylphosphonium bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential use in targeting and modifying biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of {(2-Bromoethyl)benzyl}triphenylphosphonium bromide involves its ability to interact with various molecular targets through its phosphonium group. The compound can form stable complexes with nucleophiles and other reactive species, facilitating various chemical transformations. The molecular pathways involved depend on the specific application and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- Benzyltriphenylphosphonium bromide
- (Bromomethyl)triphenylphosphonium bromide
- (2-Hydroxyethyl)triphenylphosphonium bromide
Uniqueness
{(2-Bromoethyl)benzyl}triphenylphosphonium bromide is unique due to its specific combination of a benzyl group and a 2-bromoethyl group attached to the triphenylphosphonium moiety. This structure imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
属性
CAS 编号 |
21844-32-6 |
|---|---|
分子式 |
C27H25Br2P |
分子量 |
540.3 g/mol |
IUPAC 名称 |
(3-bromo-1-phenylpropyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H25BrP.BrH/c28-22-21-27(23-13-5-1-6-14-23)29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,27H,21-22H2;1H/q+1;/p-1 |
InChI 键 |
UQFITGXOWSLIOB-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C(CCBr)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-([1,3]Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline](/img/structure/B13149827.png)





![2-((4-Carbamoyl-3'-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)aceticacid](/img/structure/B13149861.png)



![[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B13149892.png)


